Glycochenodeoxycholic acid 3-glucuronide

Drug Transporter Specificity OATP1B1 Selectivity Hepatic Uptake

GCDCA-3G is an endogenous OATP1B1-selective biomarker essential for DDI risk assessment and transporter phenotyping. Unlike analogs, its distinct 3-O-glucuronidation ensures specific uptake profiles (≥6-fold higher OATP1B1 vs OATP1B3) for accurate mechanistic studies. Procure ≥98% purity reference standard for LC-MS/MS assay validation, avoiding misleading results from non-specific substitutes.

Molecular Formula C32H51NO11
Molecular Weight 625.7 g/mol
CAS No. 79254-98-1
Cat. No. B15138346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycochenodeoxycholic acid 3-glucuronide
CAS79254-98-1
Molecular FormulaC32H51NO11
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C
InChIInChI=1S/C32H51NO11/c1-15(4-7-22(35)33-14-23(36)37)18-5-6-19-24-20(9-11-32(18,19)3)31(2)10-8-17(12-16(31)13-21(24)34)43-30-27(40)25(38)26(39)28(44-30)29(41)42/h15-21,24-28,30,34,38-40H,4-14H2,1-3H3,(H,33,35)(H,36,37)(H,41,42)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26+,27-,28+,30-,31+,32-/m1/s1
InChIKeyABFZMYIIUREPLL-ASWJIRIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycochenodeoxycholic Acid 3-Glucuronide (GCDCA-3G, CAS 79254-98-1): Technical Specifications and Procurement Context for a Steroid Glucuronide Metabolite


Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G; CAS 79254-98-1) is an endogenous steroid glucuronide conjugate formed via phase II metabolism of the primary bile acid glycochenodeoxycholic acid [1]. This compound belongs to the class of organic compounds known as steroid glucuronide conjugates, characterized by a glucuronide moiety linked to the steroid skeleton at the 3α-hydroxyl position [2]. GCDCA-3G circulates as a plasma metabolite detectable in both blood and urine, with a molecular formula of C32H51NO11 and a molecular weight of 625.75 Da [3]. Its physiological relevance stems from its role as a detoxification product under cholestatic conditions and its established function as a substrate for hepatic uptake transporters, positioning it as a specialized research tool in pharmacokinetics, drug-drug interaction (DDI) studies, and hepatobiliary disease biomarker discovery [4].

Glycochenodeoxycholic Acid 3-Glucuronide (GCDCA-3G): Why Generic Bile Acid Conjugate Substitution Is Not Scientifically Valid


Generic substitution of GCDCA-3G with other bile acid conjugates or glucuronides is scientifically unsound due to fundamental differences in transporter recognition, enzymatic specificity, and biomarker performance characteristics. The glucuronidation of bile acids is catalyzed by distinct UDP-glucuronosyltransferase (UGT) isoforms with regioselective preferences: UGT1A3 catalyzes glucuronidation exclusively at the carboxyl moiety, UGT1A4 acts exclusively at the 3α-hydroxyl position at very low rates, and UGT2B7 conjugates at both positions but preferentially at the 3α-hydroxyl [1]. Consequently, the 3-O-glucuronide positional isomer exhibits unique transporter recognition profiles distinct from 24-glucuronide isomers and sulfate conjugates. Furthermore, GCDCA-3G demonstrates differential affinity for hepatic uptake transporters: it exhibits at least 6-fold higher uptake by OATP1B1 compared to OATP1B3 or OATP2B1, whereas glycochenodeoxycholate-3-sulfate (GCDCA-S) and chenodeoxycholate-24-glucuronide (CDCA-24G) display distinct and non-overlapping transporter interaction profiles [2]. These molecular differences translate directly into divergent utility in experimental systems—substituting GCDCA-3G with any structurally related analog will produce quantitatively different and potentially misleading results, particularly in studies interrogating OATP1B1-mediated transport, DDI assessment, or cholestatic biomarker quantification.

Glycochenodeoxycholic Acid 3-Glucuronide (GCDCA-3G) Technical Differentiation: Quantitative Head-to-Head Evidence for Scientific Procurement


OATP1B1 Transporter Selectivity: GCDCA-3G Exhibits ≥6-Fold Higher Uptake Ratio Versus Closest Glucuronide Analog GDCA-3G and Alternative Transporters

In a direct in vitro head-to-head comparison using HEK293 cells stably transfected with individual uptake transporters, GCDCA-3G demonstrated uptake by OATP1B1 that was at least 6-fold higher than uptake by OATP1B3 or OATP2B1. The study further established that hepatic uptake of GCDCA-3G is predominantly mediated by OATP1B1 rather than other basolateral transporters. In the same experimental system, GDCA-3G (glycodeoxycholate 3-O-glucuronide) exhibited lower absolute uptake and reduced OATP1B1 selectivity, while the non-glucuronidated parent compound GCDCA and sulfate conjugate GCDCA-S displayed fundamentally different transporter recognition patterns [1].

Drug Transporter Specificity OATP1B1 Selectivity Hepatic Uptake

OATP1B1 Genotype Detection: GCDCA-3G Achieves AUROC 0.996 for SLCO1B1 c.521T>C Homozygous Variant Identification

GCDCA-3G plasma concentrations demonstrated exceptional efficacy in detecting the SLCO1B1 c.521T>C homozygous variant genotype (c.521C/C), achieving an area under the receiver operating characteristic curve (AUROC) of 0.996 (P < 0.0001). This near-perfect discriminatory capacity was assessed in a cohort of 356 healthy volunteers. In direct quantitative comparison, GCDCA-3G significantly outperformed coproporphyrin I (CPI), the established clinical OATP1B1 biomarker, with AUROC improvements of 0.100 (95% CI: -0.0046 to 0.204; P = 0.0610) and AUPRC (area under precision-recall curve) improvements of 0.389 (95% CI: 0.258 to 0.563) over CPI. GDCA-3G exhibited similar but slightly lower discriminatory capacity compared to GCDCA-3G in the same cohort [1][2].

Pharmacogenomics OATP1B1 Genotyping Biomarker Sensitivity

Weak OATP1B Inhibition Detection: GCDCA-3G Captures Clinically Relevant Inhibitory Signals Missed by Coproporphyrin I/III

In a clinical pharmacology study evaluating GDC-0810 (a weak OATP1B inhibitor), GCDCA-3G and GDCA-3G detected weak OATP1B inhibition that was not captured by coproporphyrin I (CPI) or coproporphyrin III (CPIII). Both GCDCA-3G and GDCA-3G demonstrated superior sensitivity to weak OATP1B inhibitory effects in humans, with GCDCA-3G exhibiting the strongest association with OATP1B1 function among all metabolites tested. In random forest and gradient boosted decision tree models, the GCDCA-3G feature showed the strongest association with OATP1B1 function, with Gini impurity decreases of 0.40 and 0.17 respectively, confirming GCDCA-3G as the most robust OATP1B1 biomarker in human plasma for detecting subtle transporter modulation [1].

Drug-Drug Interaction OATP1B Inhibition Clinical Pharmacology

Synthetic Accessibility: Gram-Scale Preparation Enabled by Novel C3-Selective Glucuronidation Methodology

A novel selective synthetic methodology enables the gram-scale preparation of bile acid C3-glucuronides including GCDCA-3G, overcoming a critical historical barrier to procurement of this compound in research-grade quantities. Prior to this methodological advance, the lack of appropriate synthetic approaches for pure glucuronide preparation severely limited biological and pharmacological studies of bile acid glucuronidation. The new synthesis provides convenient access to gram-scale quantities of C3-glucuronides with high purity, enabling their characterization in terms of physicochemical properties and abilities to modulate key nuclear receptors including FXR. This synthetic breakthrough distinguishes GCDCA-3G from other bile acid glucuronides that remain challenging to prepare at scale or with sufficient purity for rigorous experimental applications [1].

Chemical Synthesis C3-Glucuronide Preparation Analytical Reference Standards

Transporter-Mediated Efflux Distinction: Glucuronide Conjugation Routes GCDCA-3G to MRP2-Mediated Biliary Excretion Versus BSEP for Non-Conjugated Bile Acids

The glucuronide conjugate GCDCA-3G is routed to a distinct efflux transporter system compared to its non-conjugated amidated bile acid precursors. Amidated bile acids including GCDCA are excreted into bile via the bile salt export pump (BSEP), whereas bile acid sulfates and glucuronides—including GCDCA-3G—are excreted via multidrug resistance protein 2 (MRP2) at the canalicular membrane. Under cholestatic conditions, hepatic transporters are downregulated except for MRP3, a basolateral ABC transporter which is upregulated and mediates removal of bile acids and organic anions including glucuronide conjugates from hepatocytes into blood. This differential transporter routing creates distinct pharmacokinetic and pathophysiological profiles that distinguish GCDCA-3G from parent GCDCA and from sulfate conjugates [1].

Hepatobiliary Transport MRP2 Efflux Cholestasis Pathophysiology

FXR Agonist Activity: C3-Glucuronides Retain Nuclear Receptor Modulation Capacity Unlike Inert Conjugates

Contrary to the conventional view that glucuronidation merely produces inert detoxification products, C3-glucuronides of chenodeoxycholic acid (including GCDCA-3G) behave as farnesoid X receptor (FXR) agonists in vitro. In HEK293T cells, CDCA-3G activates FXR with an EC50 of approximately 11 μM, positively regulating the gene expression of critical transporter proteins including BSEP and MRP2. This functional activity distinguishes GCDCA-3G from other conjugated bile acid species that lack FXR agonist activity. Notably, the C3-glucuronides of CDCA and lithocholic acid—respectively the most abundant and potentially cytotoxic species formed in cholestatic patients—exert hepatoprotective actions through FXR-mediated upregulation of transporter expression, a function critical for maintaining bile acid homeostasis under pathophysiological conditions [1].

FXR Signaling Nuclear Receptor Pharmacology Bile Acid Homeostasis

Glycochenodeoxycholic Acid 3-Glucuronide (GCDCA-3G) Application Scenarios: High-Value Research and Industrial Use Cases Based on Quantitative Differentiation


OATP1B1-Mediated Drug-Drug Interaction (DDI) Risk Assessment in Clinical Pharmacology Studies

GCDCA-3G is the preferred endogenous biomarker for detecting OATP1B1-mediated DDI risk, particularly when weak inhibition is anticipated. Its superior sensitivity over CPI and CPIII enables detection of subtle transporter inhibition that established biomarkers miss [1]. Plasma GCDCA-3G concentrations should be quantified via LC-MS/MS in pre-dose and post-dose samples, with AUC fold-changes interpreted against established rifampicin positive-control data. This application is directly supported by evidence showing GCDCA-3G as the only biomarker capturing weak OATP1B inhibition from GDC-0810 in humans [1] and its demonstration as a substrate for OATP1B1, OATP1B3, and NTCP in HEK293 uptake assays .

Pharmacogenomic Stratification and SLCO1B1 Genotype Phenotyping

For studies requiring stratification of subjects by OATP1B1 functional genotype, GCDCA-3G provides near-perfect discrimination of the SLCO1B1 c.521T>C homozygous variant (AUROC = 0.996) [1]. Single-timepoint plasma GCDCA-3G measurements can serve as a functional phenotyping alternative to genotyping or as a validation metric for genotype-predicted transporter activity. This application leverages GCDCA-3G's at least 6-fold higher OATP1B1 uptake selectivity compared to OATP1B3 or OATP2B1, ensuring that plasma concentrations specifically reflect OATP1B1 function rather than confounding transporter contributions [1]. Procurement of pure GCDCA-3G analytical reference standard is essential for LC-MS/MS assay development and validation.

Cholestatic Liver Disease Biomarker Discovery and Pathophysiological Investigation

In studies of cholestasis pathophysiology, GCDCA-3G serves a dual role as both a detoxification product marker and an active FXR signaling molecule. Its MRP2/MRP3-mediated efflux routing distinguishes it from BSEP-transported amidated bile acids, providing a mechanistically distinct window into adaptive hepatobiliary transport responses under cholestatic conditions [1]. The compound's demonstrated FXR agonist activity (EC50 ≈ 11 μM in HEK293T cells) enables investigation of glucuronide-mediated transcriptional regulation of hepatoprotective transporters. Urinary glycocholate 3-glucuronide levels are markedly increased in hepatitis B-induced cirrhotic patients compared to healthy controls [2], supporting the broader class relevance of GCDCA-3G as a disease progression biomarker.

In Vitro Transporter Selectivity Profiling and Hepatocyte Uptake Assay Calibration

GCDCA-3G serves as a highly selective positive control substrate for validating OATP1B1 functional activity in transfected cell systems and cryopreserved human hepatocyte assays. Its ≥6-fold higher uptake by OATP1B1 compared to OATP1B3 or OATP2B1 [1] provides a quantitative benchmark for assessing OATP1B1-specific transport versus background or off-target uptake. This selectivity profile makes GCDCA-3G superior to non-selective substrates like estradiol-17β-glucuronide for experiments requiring unambiguous OATP1B1 attribution. Researchers can use GCDCA-3G uptake inhibition by rifampicin (a known OATP inhibitor) as a positive control to validate assay sensitivity, referencing established data showing significant inhibition of GCDCA-3G uptake by rifampicin in human hepatocytes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycochenodeoxycholic acid 3-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.